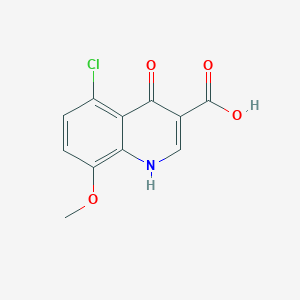

2-(pyrimidin-2-yloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(pyrimidin-2-yloxy)acetamide” is a compound that contains a pyrimidine moiety . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods . For instance, a palladium-catalyzed synthesis of pyrimidines can be developed by the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .Molecular Structure Analysis

The molecular structure of pyrimidines has been studied using computational tools . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions . For example, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Mécanisme D'action

Safety and Hazards

The safety data sheet for pyrimidines indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and storing locked up .

Orientations Futures

Future research could focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyrimidin-2-yloxy)acetamide involves the reaction of pyrimidine-2-ol with chloroacetyl chloride followed by reaction with ammonia.", "Starting Materials": [ "Pyrimidine-2-ol", "Chloroacetyl chloride", "Ammonia" ], "Reaction": [ "Pyrimidine-2-ol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(chloroacetyl)pyrimidine-2-ol.", "2-(Chloroacetyl)pyrimidine-2-ol is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 2-(pyrimidin-2-yloxy)acetamide." ] } | |

Numéro CAS |

1849297-11-5 |

Nom du produit |

2-(pyrimidin-2-yloxy)acetamide |

Formule moléculaire |

C6H7N3O2 |

Poids moléculaire |

153.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.